Sodium octylphenoxyethoxyethyl sulfonate

Description

Nomenclature, Structural Classifications, and Synonymous Designations

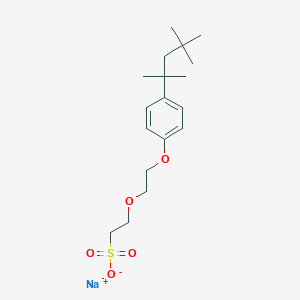

Sodium octylphenoxyethoxyethyl sulfonate is classified as an anionic polyether sulfonate surfactant. The structure consists of a p-tertiaryoctylphenoxy group, which acts as the hydrophobic component, linked to a chain of ethoxy groups, and terminating with a hydrophilic sulfonate group. The synthesis typically involves the ethoxylation of octylphenol (B599344), followed by sulfonation and neutralization with sodium hydroxide (B78521).

The nomenclature for this compound can vary, leading to several synonymous designations. The specific name "this compound" describes the core components of the molecule: a sodium salt of a sulfonated octylphenol ethoxylate. The term "polyether" refers to the repeating ethoxy (-OCH2CH2-) units. As an anionic surfactant, the head of the molecule carries a negative charge due to the sulfonate group (SO3-). wisdomlib.orgterchemicals.com

Different synonyms and related compound names appear in chemical literature and databases. While "this compound" is a descriptive name, other identifiers are used. For instance, the related compound 2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanesulfonic acid shares a similar core structure. uni.lu It is important to distinguish it from simpler sulfonated surfactants like sodium octyl sulfate (B86663) or sodium octanesulfonate, which lack the phenoxy and ethoxy groups. sigmaaldrich.comamericanelements.comsigmaaldrich.com

Interactive Table: Structural Details and Synonyms

| Property | Detail |

| IUPAC Name | sodium;2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanesulfonate |

| Molecular Formula | C18H29NaO5S |

| Structural Class | Anionic Polyether Sulfonate |

| Hydrophobic Group | Octylphenoxy |

| Hydrophilic Group | Ethoxy chain and Sulfonate group |

| Synonyms | Sodium salt of sulfonated octylphenol ethoxylate |

Historical Evolution of Polyether Sulfonate Surfactant Research

The development of synthetic surfactants grew significantly from early discoveries. While soap is one of the oldest known surfactants, its instability in hard water and acidic solutions limited its use. sanhe-daily.com The first synthetic surfactant, a sulfated castor oil known as Turkey red oil, was created in 1875. sanhe-daily.com This marked the beginning of research into synthetic alternatives that offered better performance in various conditions.

During World War I, Germany developed alkyl naphthalene (B1677914) sulfonates as a soap substitute. sanhe-daily.com Although not superior in cleaning power, their stability in hard water and acid made them valuable. sanhe-daily.com The major breakthrough came in 1936 with the advent of alkylbenzene sulfonates, derived from petrochemical sources, which offered superior performance and cost-effectiveness, leading to the widespread growth of the synthetic detergent industry. sanhe-daily.com

Research into polyether-based surfactants, a category that includes this compound, represents a further evolution. The introduction of polyether (e.g., polyethylene (B3416737) oxide) chains into surfactant molecules in the mid-20th century allowed for greater control over properties like hydrophilicity and solubility. sancolo.com The subsequent sulfonation of these polyether alcohols created a new class of anionic surfactants with enhanced stability and surface activity. This led to the development of specialized surfactants for various applications, from emulsion polymerization to advanced material science. researchgate.netgoogle.com Further research has explored modifications, such as incorporating silicone into polyether structures to create surfactants with exceptionally low surface tension. google.comresearchgate.netmdpi.com

Significance of Anionic Polyether Sulfonates in Contemporary Chemical Science

Anionic surfactants are the most widely used class of surfactants, known for their strong cleaning and foaming properties. terchemicals.com The inclusion of a polyether chain and a sulfonate group gives anionic polyether sulfonates a combination of beneficial properties, including excellent stability in harsh conditions such as high acidity, basicity, and hard water. sancolo.com

In contemporary chemical science, these surfactants are significant for several reasons:

Emulsion and Dispersion Science: Anionic polyether sulfonates are effective emulsifiers and dispersants. terchemicals.com They are used in creating stable emulsions for various applications, including the synthesis of polymers like polypyrrole, where they act as dopants and influence the final morphology of the polymer. researchgate.net Their ability to reduce interfacial tension between immiscible liquids is fundamental in these processes. nih.gov

Advanced Materials: Research has shown the utility of anionic sulfonated polymers in creating advanced materials. For example, they are used as dispersants for coal-water mixtures, where specific copolymers containing sodium aromatic sulfonates can significantly reduce viscosity. researchgate.net The introduction of sulfonate groups into polymer backbones is a key strategy for developing new materials with tailored properties.

Analytical Chemistry: In techniques like high-performance liquid chromatography (HPLC), related anionic surfactants such as sodium octyl sulfate are used as ion-pairing reagents. americanelements.com The sulfonate group's interaction with analytes allows for improved separation and detection.

The versatility and robust performance of anionic polyether sulfonates ensure their continued importance in both academic research and industrial applications, driving innovation in areas from polymer chemistry to environmental science. sancolo.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3013-94-3 |

|---|---|

Molecular Formula |

C18H29NaO5S |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

sodium;2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanesulfonate |

InChI |

InChI=1S/C18H30O5S.Na/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)23-11-10-22-12-13-24(19,20)21;/h6-9H,10-14H2,1-5H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

XBMBHKZYEXQONC-UHFFFAOYSA-M |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |

Other CAS No. |

3013-94-3 |

Synonyms |

Triton X-200 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis Routes to Sodium Octylphenoxyethoxyethyl Sulfonate

The primary synthesis pathway involves two key chemical transformations: the ethoxylation of octylphenol (B599344) to create a polyether chain, and the subsequent sulfation of the terminal alcohol group, followed by neutralization.

The backbone of the surfactant is an alkylaryl polyether, which is formed through the process of ethoxylation. This is a type of etherification reaction.

The synthesis begins with an alkylphenol, specifically p-octylphenol. This precursor is reacted with ethylene (B1197577) oxide in an ethoxylation reaction to form the octylphenol ethoxylate intermediate. This process is typically performed in the presence of a catalyst. The general reaction is as follows:

Step 1: Activation of Alkylphenol: A basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. google.com

Step 2: Nucleophilic Ring-Opening: The resulting phenoxide attacks the electrophilic carbon of the ethylene oxide ring, causing the ring to open and form an ether linkage. This initial reaction creates a new terminal hydroxyl group with a two-carbon ethoxy unit.

Step 3: Chain Propagation: The newly formed terminal alkoxide can then react with additional molecules of ethylene oxide. This step repeats, propagating the polyoxyethylene chain. The average length of this chain (the number of ethoxy units) is controlled by the stoichiometric ratio of ethylene oxide to octylphenol. google.com

This process results in a mixture of molecules with a distribution of polyether chain lengths, rather than a single discrete compound.

To convert the non-ionic octylphenol ethoxylate intermediate into an anionic surfactant, a sulfonate group is introduced at the terminal end of the polyoxyethylene chain. This transformation is technically a sulfation reaction, as it involves the formation of a sulfate (B86663) ester (C-O-S bond) rather than a direct carbon-sulfur bond (C-S). enviro.wiki

The key reaction involves the esterification of the terminal primary alcohol of the ethoxylate chain with a suitable sulfonating agent. neutronco.com Common agents include:

Sulfur Trioxide (SO₃): In large-scale industrial production, a continuous process using diluted gaseous sulfur trioxide in multitube falling-film reactors is often employed. neutronco.com The reaction is rapid and highly exothermic. utp.edu.my

Chlorosulfonic Acid (HSO₃Cl): This is another effective agent for sulfation. neutronco.com

Amidosulfonic Acid (H₂NSO₃H): This agent can be used to sulfate alkylphenol derivatives, which helps to avoid undesirable side reactions like the sulfonation of the aromatic ring. neutronco.com

Following the reaction with the sulfating agent, an intermediate alkylphenoxyethoxyethyl sulfuric acid is formed. This acidic intermediate is then immediately neutralized with an appropriate base, typically an aqueous solution of sodium hydroxide (NaOH), to produce the final, more stable this compound salt. enviro.wikineutronco.com

Optimizing reaction conditions and catalyst selection is crucial for achieving high yields and product purity.

For the initial ethoxylation step, the choice of catalyst influences the reaction rate and the distribution of ethoxy chain lengths.

| Catalyst Type | Examples | Reaction Conditions | Notes |

| Base Catalysts | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | High temperatures (140–160 °C) and pressures (0.20–0.40 MPa) are often used. google.comgoogle.com | Most common and cost-effective catalysts for producing alkylphenol ethoxylates. google.com |

| Double Metal Cyanide (DMC) Catalysts | Zinc hexacyanocobaltate | Can be used in continuous processes for producing alkylphenol ethoxylates. google.com | Known for producing narrower ethoxylate distributions compared to base catalysts. |

For the subsequent sulfation step, the process is designed to be highly efficient and minimize by-product formation.

| Sulfating Agent | Reaction Conditions | Process Features |

| Sulfur Trioxide (SO₃)/Air | Continuous process at 40–50 °C with a slight molar excess of SO₃. neutronco.com | Predominant technology for manufacturing sulfated surfactants. neutronco.com Requires post-reaction aging and hydrolysis steps to convert by-products (pyrosulfonic acids) before neutralization. enviro.wiki |

| Chlorosulfonic Acid | - | Generates hydrogen chloride (HCl) as a by-product. wikipedia.org Its industrial importance has diminished. neutronco.com |

| Sodium Bisulfite (NaHSO₃) | - | A less common method for introducing sulfonate groups. utp.edu.my |

Immediate neutralization after sulfation is critical, as the resulting sulfate acids can be prone to hydrolysis. enviro.wiki

Derivatization and Analog Synthesis

The fundamental synthesis route for this compound provides a flexible platform for creating a variety of related anionic surfactants with different properties.

The hydrophilic-lipophilic balance (HLB) of the surfactant can be precisely tuned by modifying the lengths of both the hydrophobic alkyl chain and the hydrophilic polyether chain.

Modification of Octyl Chain: While "octyl" specifies an eight-carbon alkyl group, the precursor alkylphenol can be synthesized using different olefins to alkylate the phenol (B47542). google.com This allows for variations in the length (e.g., nonylphenol) and branching of the alkyl group, which modifies the hydrophobicity of the final surfactant.

Modification of Ethoxy Chain: The length of the hydrophilic polyoxyethylene chain is readily controlled during the ethoxylation step by adjusting the molar ratio of ethylene oxide fed into the reactor. google.com This allows for the synthesis of products with short (n=1-5), medium (n=6-15), or long (n>15) ethoxy chains, which directly impacts the surfactant's water solubility and surface activity. Patents have described processes where the number of ethoxy units can range from 1 to 100. google.com

The same synthetic principles are applied to produce a broad family of alkylaryl polyether sulfonates. Triton X-200 is a well-known commercial analog of this compound and is chemically described as a polyether sulfonate. stobec.com

The synthesis of Triton X-200 and similar analogs involves the same three-stage process:

Alkylation: Phenol is alkylated with a specific olefin. For the Triton X series, this is typically isooctylene (diisobutylene) to form p-(1,1,3,3-tetramethylbutyl)phenol.

Ethoxylation: The resulting octylphenol is reacted with a controlled amount of ethylene oxide to achieve a desired average number of ethoxy units.

Sulfation and Neutralization: The terminal hydroxyl group of the ethoxylate is sulfated and then neutralized, typically with sodium hydroxide, to yield the anionic surfactant.

The primary differences between various analogs in this class lie in the specific structure of the alkyl group and the average length of the polyether chain, as shown in the table below.

| Compound Class | Hydrophobic Group Synthesis | Hydrophilic Group Incorporation | Site of Sulfonation |

| This compound (and Triton Analogs) | Alkylation of phenol with an octene isomer. google.com | Ethoxylation of the alkylphenol. google.com | Terminal hydroxyl group of the ethoxy chain. neutronco.com |

| Linear Alkylbenzene Sulfonates (LAS) | Friedel-Crafts alkylation of benzene (B151609) with linear olefins. neutronco.com | None (hydrophilic group is the sulfonate itself). | Directly on the aromatic (phenyl) ring. neutronco.com |

This synthetic flexibility allows for the creation of surfactants with a wide range of properties tailored for specific applications, from detergents to emulsion polymerization. stobec.com

Exploration of Sulfonate Functionality Variants

The core structure of this compound allows for considerable variation in the sulfonate moiety, leading to a diverse family of related compounds with tailored properties. Research into these variants focuses on replacing the sodium salt with other esters or amides, thereby altering the compound's chemical and physical characteristics.

The synthesis of sulfonate esters is a primary route for creating functional variants. wikipedia.org A common method involves the condensation of a sulfonyl halide, such as a derivative of octylphenoxyethoxyethyl sulfonyl chloride, with an alcohol. wikipedia.org This reaction allows for the introduction of various alkyl or aryl groups (R') into the ester functionality (ROSO₂R'). Another approach is the sulfonylation of alcohols using reagents like toluenesulfonic acid anhydride, often catalyzed by metal triflates such as ytterbium(III) trifluoromethanesulfonate (B1224126), which proceeds under mild and neutral conditions. organic-chemistry.org

The creation of sulfonamides represents another significant modification of the sulfonate group. These compounds are synthesized by reacting a sulfonyl chloride with primary or secondary amines. nih.gov Indium-catalyzed sulfonylation has proven to be an efficient method, accommodating a wide range of amines, including those that are less nucleophilic or sterically hindered. organic-chemistry.org

Sodium sulfinates (RSO₂Na) serve as powerful and versatile building blocks for generating a wide array of organosulfur compounds, including sulfonate variants. nih.gov For instance, iodine-induced O-sulfonylation of phenols with sodium sulfinates can produce sulfonate esters. nih.gov Similarly, hypervalent iodine reagents can promote the O-sulfonylation of alkyl alcohols with sodium sulfinates, yielding various alkyl sulfonate esters. nih.gov

The table below summarizes key synthetic transformations for producing sulfonate functionality variants, highlighting the reagents and typical reaction types.

Table 1: Synthetic Methodologies for Sulfonate Functionality Variants

| Target Variant | Key Reagents | Reaction Type | Catalyst/Conditions |

|---|---|---|---|

| Sulfonate Esters | Sulfonyl Chloride, Alcohol | Condensation/Esterification | Pyridine base wikipedia.org |

| Sulfonate Esters | Alcohol, Toluenesulfonic Anhydride | Sulfonylation | Ytterbium(III) trifluoromethanesulfonate organic-chemistry.org |

| Sulfonate Esters | Phenol, Sodium Sulfinate | O-Sulfonylation | Iodine nih.gov |

| Sulfonamides | Sulfonyl Chloride, Amine | Sulfonylation | Indium catalyst organic-chemistry.org |

Green Chemistry Principles in Sulfonate Synthesis

The synthesis of alkylphenol ethoxylate sulfonates, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop more sustainable and environmentally benign manufacturing processes by adhering to the 12 principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts. royalsocietypublishing.org

A significant advancement in the green synthesis of these surfactants is the move away from older sulfation methods. For example, the use of sulfamic acid for the sulfation of alkylphenol ethoxylates, while effective, is a batch process that uses a more costly reagent and is less efficient. windows.netpcimag.com This method also typically produces only the ammonium (B1175870) salt. windows.net

In contrast, modern industrial synthesis widely employs continuous thin-film sulfation using sulfur trioxide (SO₃) generated on-demand. windows.netsaapedia.org This process involves burning sulfur to form sulfur dioxide (SO₂), which is then catalytically oxidized to SO₃. windows.net This method is highly efficient, economical, and significantly reduces waste compared to older techniques. windows.netgoogle.com The reaction of the polyoxyethylene octyl phenyl ether with SO₃ occurs in a falling film reactor at temperatures between 30-60°C, followed by neutralization with a base like sodium hydroxide to yield the final product. saapedia.org This continuous process offers better control, higher yields, and minimizes the production of by-products.

The choice of catalysts and reaction media is also critical from a green chemistry perspective. Research has focused on developing catalyst-assisted reactions that can be performed in non-hazardous solvents or even solventless conditions. royalsocietypublishing.org For instance, electrochemical methods for synthesizing arylsulfonate esters from phenols and sodium arenesulfinates have been developed. organic-chemistry.org This approach avoids the need for additional chemical oxidants and operates under mild conditions. organic-chemistry.org Furthermore, the use of flow chemistry, where reagents are pumped through controlled channels rather than large batch reactors, enhances safety, improves heat and mass transfer, and allows for precise control over reaction parameters, which is particularly beneficial when handling hazardous reagents like SO₂ or SO₂F₂. acs.org

The table below compares traditional and greener synthetic approaches for sulfonate synthesis, highlighting key green chemistry improvements.

Table 2: Comparison of Traditional vs. Green Synthesis Methods for Sulfonates

| Parameter | Traditional Method (e.g., Sulfamic Acid) | Green Method (e.g., Thin-Film SO₃ Sulfonation) | Green Chemistry Principle Addressed |

|---|---|---|---|

| Reagent | Sulfamic Acid windows.net | Sulfur Trioxide (SO₃) windows.net | Atom Economy, Waste Prevention |

| Process Type | Batch windows.net | Continuous (Falling Film Reactor) saapedia.org | Safer Chemistry, Energy Efficiency |

| Efficiency | Less efficient, more costly windows.net | Highly efficient, economical windows.net | Catalysis, Process Intensification |

| By-products | Higher potential for waste streams | Minimal waste, no waste acid produced google.com | Waste Prevention |

| Versatility | Typically yields only ammonium salts windows.net | Can be neutralized with various bases (NaOH, KOH, etc.) | Design for Degradation (product versatility) |

Advanced Analytical Chemistry of Sodium Octylphenoxyethoxyethyl Sulfonate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of surfactants, enabling the separation of individual components from complex matrices based on their differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile surfactants like sodium octylphenoxyethoxyethyl sulfonate. Ionic surfactants are commonly analyzed by reverse-phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase. mdpi.com However, detecting compounds that lack a UV chromophore requires specialized approaches. nih.govresearchgate.net One such technique is ion-pair chromatography with indirect photometric detection (IPD), where a UV-active ion-pairing reagent is added to the mobile phase. nih.govresearchgate.net This reagent forms a complex with the sulfonate surfactant, allowing for detection using a standard UV detector. nih.govresearchgate.net

Reversed-Phase (RP) HPLC is widely applied for surfactant analysis. mdpi.com For sulfonated surfactants, C8 or C18 columns are typically used. mdpi.com The separation mechanism in ion-pair RP-HPLC primarily involves an ion exchange process where the analyte interacts with the pairing ions that have been hydrophobically adsorbed onto the stationary phase. shimadzu.com The retention strength is influenced by the alkyl chain length of the pairing agent and the concentration of the organic solvent in the mobile phase. shimadzu.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for separating polar compounds. In the context of analyzing sodium salts like this compound, HILIC coupled with mass spectrometry can be employed. However, analysts must be aware of the potential for the formation of sodium cluster ions, which can complicate data interpretation. nih.gov For instance, the presence of sodium ions can lead to the formation of adducts such as [M+Na]+ during analysis. nih.gov

Table 1: Example HPLC Parameters for Sulfonated Surfactant Analysis

| Parameter | Reversed-Phase Ion-Pair Chromatography Example |

|---|---|

| Column | C18 Reversed-Phase Column nih.gov |

| Mobile Phase | Acetonitrile/Water mixture nih.gov |

| Ion-Pair Reagent | 0.10-0.25 mM N-methylpyridinium iodide (MPI) in eluent mdpi.comnih.gov |

| Flow Rate | 1.0 mL/min shimadzu.com |

| Detection | UV Detection (e.g., at 258 nm) mdpi.com |

| Injection Volume | 10.0 µL mdpi.com |

Gas Chromatography (GC) is suitable for analyzing volatile and semi-volatile compounds. While this compound itself is not amenable to direct GC analysis due to its low volatility and thermal instability, GC is invaluable for identifying and quantifying volatile precursors or byproducts from its synthesis. researchgate.net For example, sultones (cyclic esters of hydroxysulfonic acids), which can be formed during the sulfonation of α-olefins, are potential impurities and can be analyzed by GC. researchgate.net Sample preparation for such analyses may involve liquid-liquid extraction with a solvent like diethyl ether, followed by derivatization (e.g., silylation) to increase the volatility and thermal stability of the analytes before injection into the GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

Ion chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ionic species. It is highly effective for the direct detection of the sulfonate functional group in anionic surfactants. researchgate.net Anion exchange chromatography is the typical mode used for separating anionic surfactants. researchgate.net For detection, a suppressed conductivity detector is often employed, which provides excellent selectivity and sensitivity for ionic analytes by chemically reducing the background conductivity of the eluent. researchgate.netthermofisher.com This allows for trace-level analysis even in complex sample matrices. thermofisher.com Methods have been developed for separating various alkyl sulfonates and ether sulfates using gradient elution with eluents such as acetonitrile-methanol-water mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies for Surfactant Mixtures

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of the target analyte and assessing the purity of the sample.

Mass Spectrometry (MS) is a critical tool for the analysis of this compound, providing precise molecular weight information and structural details through fragmentation analysis. nih.govuni.lu When coupled with liquid chromatography (LC-MS), it becomes a highly specific and sensitive analytical method. nih.gov

During analysis, the compound can be ionized to form various adducts. For this compound (C₁₈H₃₀O₅S), predicted adducts in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the parent ion and its fragments, which aids in the identification of the surfactant and any related impurities or degradation byproducts. nih.gov For example, HRMS can distinguish between the isotopic patterns of sulfur and halogens, which is crucial when analyzing byproducts in complex samples. nih.gov Analysis of the fragmentation patterns provides information about the different structural components of the molecule, such as the alkylphenol head, the ethoxy chain, and the ethyl sulfonate tail. In some cases, especially at high concentrations, proton-dimer ions ([2M-H]⁻) of sulfonates can also be observed in the mass spectrum. nih.gov

Table 2: Predicted Mass Spectrometry Data for 2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanesulfonic acid (C₁₈H₃₀O₅S)

| Adduct | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M-H]⁻ | 357.17412 uni.lu |

| [M+H]⁺ | 359.18868 uni.lu |

| [M+Na]⁺ | 381.17062 uni.lu |

| [M+K]⁺ | 397.14456 uni.lu |

| [M+NH₄]⁺ | 376.21522 uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the molecular framework, connectivity of atoms, and conformational features. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the identity and purity of the surfactant.

The ¹H NMR spectrum of this compound can be divided into several distinct regions corresponding to the different chemical environments within the molecule. researchgate.net The highly branched tertiary-octyl group gives rise to a series of signals in the upfield region, typically between 0.7 and 1.7 ppm. columbia.edu The aromatic protons of the para-substituted benzene (B151609) ring appear as a characteristic pair of doublets in the downfield region, usually between 6.8 and 7.3 ppm, confirming the para substitution pattern. columbia.edu

The protons of the ethoxy (-OCH₂CH₂-) chain produce a complex set of overlapping signals, generally found between 3.5 and 4.2 ppm. researchgate.net The terminal ethyl sulfonate group (-CH₂CH₂SO₃⁻) can be distinguished by its unique chemical shifts. The methylene (B1212753) group adjacent to the ether oxygen (-OCH₂-) is typically observed around 4.1 ppm, while the methylene group adjacent to the sulfonate group (-CH₂SO₃⁻) is shifted further downfield to approximately 3.1-3.4 ppm due to the electron-withdrawing effect of the sulfonate moiety.

¹³C NMR spectroscopy provides complementary information, resolving the signals for each unique carbon atom. This allows for the unambiguous confirmation of the carbon skeleton, including the quaternary carbons of the tert-octyl group, the aromatic carbons, the repeating ethoxy units, and the carbons of the ethyl sulfonate tail.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound

| Molecular Moiety | Chemical Shift (ppm) | Signal Pattern |

| tert-Octyl Protons (CH₃, CH₂, C(CH₃)₂) | 0.7 - 1.7 | Multiple singlets and multiplets |

| Aromatic Protons (C₆H₄) | 6.8 - 7.3 | Pair of doublets (AA'BB' system) |

| Ethoxy Protons (-OCH₂CH₂O-) | 3.5 - 4.2 | Complex multiplets |

| Ethyl Sulfonate Protons (-OCH₂CH₂SO₃⁻) | ~4.1 (for -OCH₂-) | Multiplet |

| ~3.2 (for -CH₂SO₃⁻) | Multiplet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint, revealing the presence of the key structural components. The most prominent bands for the sulfonate group are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the regions of 1250-1160 cm⁻¹ and 1070-1030 cm⁻¹, respectively. bcp-instruments.comlookchem.com The S-O single bond stretch is also observable, usually around 800-750 cm⁻¹.

Other significant absorption bands include:

C-H Stretching: Aliphatic C-H stretches from the octyl and ethoxy groups are observed between 2850 and 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Vibrations of the benzene ring are seen in the 1610-1580 cm⁻¹ and 1510-1480 cm⁻¹ regions. researchgate.net

C-O-C Stretching: A strong, broad band corresponding to the ether linkages of the polyoxyethylene chain is a dominant feature, typically located around 1100 cm⁻¹. researchgate.net

Aromatic C-H Bending: Out-of-plane bending for the para-substituted ring appears near 830 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore. The compound typically exhibits a strong absorption maximum (λₘₐₓ) in the ultraviolet region, around 275-280 nm, which is characteristic of the π → π* transitions of the phenolic moiety. A secondary, less intense shoulder may also be observed near 285 nm. The sulfonation of the ethoxy chain has a minimal effect on the position of the main absorption band, as it is electronically isolated from the aromatic chromophore. This technique is particularly useful for quantitative analysis due to the strong absorbance of the phenyl group.

Table 2: Key Spectroscopic Data for Functional Group Identification

| Spectroscopy | Wavenumber/Wavelength | Assignment |

| IR | 2850-3000 cm⁻¹ | Aliphatic C-H Stretch |

| 1610 & 1510 cm⁻¹ | Aromatic C=C Stretch | |

| ~1100 cm⁻¹ | C-O-C Ether Stretch | |

| 1250-1160 cm⁻¹ | Asymmetric S=O Stretch (Sulfonate) | |

| 1070-1030 cm⁻¹ | Symmetric S=O Stretch (Sulfonate) | |

| UV-Vis | ~275-280 nm | π → π* Transition (Aromatic Ring) |

Electrochemical and Titrimetric Methods for Concentration Determination

The concentration of this compound, as an anionic surfactant, is reliably determined using potentiometric titration. This method is a robust and widely adopted alternative to classical, labor-intensive two-phase titrations.

The principle involves the titration of the anionic surfactant solution with a standard solution of a cationic surfactant. slideshare.net The reaction forms a hydrophobic ion-pair adduct, which precipitates from the solution. The endpoint of the titration, corresponding to the point of stoichiometric equivalence, is detected by a sharp change in the potential of an ion-selective electrode (ISE) that is sensitive to surfactant ions.

Commonly used cationic titrants include Hyamine® 1622 (Benzethonium chloride) and Cetylpyridinium Chloride (CPC). slideshare.netsigmaaldrich.com The selection of the electrode is critical for achieving a clear and reproducible endpoint. Surfactant-specific electrodes, such as the TEN 1100 or dedicated Cationic or Ionic Surfactant electrodes, are employed. slideshare.netsigmaaldrich.com These electrodes typically feature a membrane or sensor element whose potential responds to the changing concentration of free surfactant ions in the solution as the titration progresses.

To ensure accurate results, especially in complex matrices, the pH of the sample solution is often adjusted, for instance to pH 3 with a citrate (B86180) buffer, to prevent the co-titration of other anionic species like fatty acids. slideshare.net The addition of a non-ionic surfactant can sometimes help prevent the precipitation of sticky adducts onto the electrode surface. slideshare.net

Table 3: Summary of Titrimetric Methods for Anionic Surfactant Determination

| Parameter | Description |

| Principle | Potentiometric Precipitation Titration |

| Titrant | Standardized Cationic Surfactant Solution (e.g., 0.004 M Hyamine® 1622 or Cetylpyridinium Chloride) |

| Sample | Aqueous solution of this compound |

| Detection | Ion-Selective Electrode (ISE) sensitive to surfactants |

| Endpoint | Inflection point in the potential curve (mV) vs. titrant volume (mL) |

| Key Conditions | pH control (e.g., pH 3 buffer); dilution to avoid sticky precipitates |

Hyphenated Techniques and Emerging Analytical Platforms

For the comprehensive analysis of this compound, particularly for purity assessment, isomer separation, and trace-level quantification in complex matrices, hyphenated analytical techniques are essential. researchgate.netscience.gov These methods couple the powerful separation capabilities of chromatography with the sensitive and specific detection of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for this class of compounds. scispace.comcsic.es Reversed-phase High-Performance Liquid Chromatography (HPLC) can effectively separate the components of commercial surfactant mixtures, which often contain a distribution of oligomers with varying ethoxy chain lengths. vulcanchem.com The HPLC is coupled to a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI-MS analysis of these sulfonates often reveals sodium adducts ([M+Na]⁺) or deprotonated molecules ([M-H]⁻) depending on the ionization mode, allowing for the unequivocal determination of the molecular weight of each oligomer. scispace.comcsic.es Predicted mass-to-charge ratios for adducts like [M+H]⁺ and [M+Na]⁺ are crucial for identification. uni.lu

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents an advanced platform for unambiguous structure elucidation. chemicalbook.com While technically demanding, LC-NMR allows for the acquisition of complete NMR spectra for individual components as they elute from the chromatography column. This is invaluable for distinguishing between structural isomers (e.g., different branching in the octyl group) that may not be differentiable by mass spectrometry alone.

Other relevant hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is less common for the intact surfactant due to its low volatility but can be used for analyzing the precursor alkylphenol or for degradation products. researchgate.net

Liquid Chromatography-Infrared (LC-IR): This technique can provide real-time functional group information for the separated components, complementing LC-MS data. researchgate.net

These advanced platforms provide the specificity and sensitivity required for detailed characterization, quality control, and environmental monitoring of this compound.

Surfactant Science and Mechanistic Investigations

Interfacial Phenomena and Surface Activity Studies

Sodium octylphenoxyethoxyethyl sulfonate, an anionic surfactant, exhibits complex and potent activity at interfaces, which is fundamental to its applications. Its molecular structure, comprising a bulky hydrophobic octylphenol (B599344) group and a hydrophilic poly(ethoxy)ethyl sulfonate chain, dictates its behavior in solution and at boundaries between different phases.

The primary function of a surfactant is to reduce the interfacial tension (IFT) between two immiscible liquids, such as oil and water. This compound achieves this by adsorbing at the liquid-liquid interface, orienting its hydrophobic octylphenol tail into the oil phase and its hydrophilic sulfonate head group into the aqueous phase. This arrangement disrupts the cohesive energy at the interface, thereby lowering the IFT.

The process of IFT reduction is governed by both equilibrium and dynamic factors. At equilibrium, the extent of IFT reduction is determined by the concentration of the surfactant at the interface. The interfacial pressure, which is the difference between the IFT of the clean interface and the IFT with the surfactant present, increases as more surfactant molecules pack into the interface. acs.org The effectiveness of this packing is influenced by interactions between the adsorbed molecules.

Dynamic IFT reduction is crucial in processes where new interfaces are rapidly created. The rate at which the surfactant diffuses from the bulk solution to the newly formed interface and arranges itself determines the dynamic IFT. For anionic surfactants like this compound, electrostatic interactions play a significant role. The negatively charged sulfonate head groups repel each other, which can limit packing density at the interface. However, the presence of electrolytes in the aqueous phase can significantly enhance IFT reduction.

Table 1: Factors Influencing Interfacial Tension (IFT) Reduction by Anionic Sulfonate Surfactants

| Factor | Mechanism of Influence | Effect on IFT | Source |

|---|---|---|---|

| Surfactant Concentration | Increases the number of molecules available to adsorb at the interface, up to the CMC. | Decreases | acs.org |

| Electrolyte (e.g., NaCl, NaOH) Concentration | Counter-ions from the electrolyte screen the electrostatic repulsion between the anionic head groups, compressing the electrical double layer. This allows for denser packing of surfactant molecules at the interface. | Decreases (can increase again at very high concentrations due to salting-out effects) | nih.govrsc.org |

| Oil Phase Polarity | Affects the partitioning of the surfactant and the interaction of the hydrophobic tail with the oil. The interfacial pressure often correlates with the initial clean oil-water IFT. | Variable; surfactant is most effective when balanced between the two phases. | acs.org |

| Temperature | Affects surfactant solubility, diffusion rate, and the interactions at the interface. | Variable, depends on the specific system. | researchgate.net |

The adsorption of this compound onto solid surfaces is critical for applications like detergency and surface modification. This process is largely driven by hydrophobic interactions between the surfactant's nonpolar tail and a nonpolar or weakly polar solid surface. nih.govresearchgate.net The hydrophilic head group remains oriented towards the aqueous phase.

Research on similar anionic surfactants, such as sodium dodecylbenzenesulfonate (SDBS), shows that adsorption at the solid-liquid interface typically results in the formation of a monolayer. researchgate.netbohrium.com The kinetics and thermodynamics of this process are often described using adsorption isotherm models like the Langmuir or Frumkin models. bohrium.com These models relate the amount of surfactant adsorbed on the surface to its concentration in the bulk solution at a constant temperature, providing insight into the affinity of the surfactant for the surface and the interactions between adsorbed molecules. The adsorption process generally increases with the hydrophobicity of the solid surface. researchgate.netbohrium.com

Surface charge and the ionic strength of the solution are critical parameters controlling the adsorption of anionic surfactants.

Surface Charge: For a negatively charged surface, electrostatic repulsion will exist between the surface and the anionic sulfonate head groups. This repulsion opposes adsorption. However, adsorption can still occur if the hydrophobic driving force is strong enough to overcome this electrostatic barrier. researchgate.netbohrium.com On positively charged or neutral surfaces, adsorption is more favorable.

Ionic Strength: The presence of electrolytes (increasing ionic strength) plays a crucial role. Cations from the dissolved salt can act as counter-ions, accumulating near the negatively charged surface and the anionic head groups. This effectively screens the electrostatic repulsion between the surfactant and a like-charged surface, as well as between adjacent adsorbed surfactant molecules. nih.govrsc.org This charge screening allows for denser packing of the surfactant molecules, leading to increased adsorption. researchgate.netbohrium.com However, at very high salt concentrations, cations and anions may compete with the surfactant for adsorption sites on the surface, which can inhibit the process. mdpi.com

In an aqueous solution, when the concentration of this compound is increased, a point is reached where the individual surfactant molecules (monomers) begin to aggregate into organized structures called micelles. This self-assembly process is a thermodynamically driven phenomenon designed to minimize the unfavorable contact between the hydrophobic tails and water molecules. The hydrophobic cores are shielded from the water by an outer shell of the hydrophilic head groups.

The specific surfactant concentration at which micelles begin to form is known as the Critical Micelle Concentration (CMC). wikipedia.org It is a fundamental property of any surfactant. Below the CMC, the surfactant exists primarily as monomers, and properties like surface tension change significantly with concentration. wikipedia.org Above the CMC, additional surfactant molecules preferentially form more micelles, while the monomer concentration and surface tension remain relatively constant. wikipedia.org

Determination of CMC: The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence. Common methods include:

Surface Tension: Plotting surface tension versus the logarithm of surfactant concentration typically shows a sharp break point, which corresponds to the CMC. wikipedia.org

Conductivity: For ionic surfactants, the formation of micelles, which are less mobile than free monomers, leads to a change in the slope of the conductivity versus concentration plot.

Viscosity: The formation of micelles alters the viscosity of the solution, which can be detected using techniques like capillary electrophoresis. nih.gov

Fluorescence Spectroscopy: Using a fluorescent probe that partitions differently between the aqueous and micellar environments allows for sensitive detection of micelle formation. nih.gov

Factors Affecting Micelle Formation: The CMC value is sensitive to several factors, as detailed in the table below. For an anionic surfactant like this compound, the addition of electrolytes is a particularly important factor. The added cations reduce the electrostatic repulsion between the negatively charged sulfonate head groups, making it easier for them to aggregate. This stabilization of the micelle structure results in a lower CMC. wikipedia.orgalfa-chemistry.com

Table 2: Key Factors Influencing Critical Micelle Concentration (CMC)

| Factor | Effect on CMC of Anionic Surfactants | Reason | Source |

|---|---|---|---|

| Addition of Electrolytes | Decreases CMC | Counter-ions shield the electrostatic repulsion between ionic head groups, promoting aggregation at a lower concentration. | wikipedia.orgalfa-chemistry.com |

| Temperature | Variable | Affects both the hydration of the hydrophilic group and the solubility of the hydrophobic group. The effect is often complex and non-monotonic. | wikipedia.org |

| Presence of Organic Additives | Variable | Some additives can be incorporated into the micelle, affecting its stability and formation. | wikipedia.org |

| pH | Minimal for strong electrolytes like sulfonates | The sulfonate group is the salt of a strong acid and remains ionized over a wide pH range. | alfa-chemistry.com |

Micellization and Self-Assembly Processes in Aqueous Solutions

Mechanisms of Action in Detergency and Emulsification

Detergency is a complex process involving the removal of unwanted material (soil) from a solid surface. Emulsification is the process of stabilizing a mixture of two immiscible liquids. This compound is effective in both due to its fundamental surface-active properties.

The mechanism of detergency is not primarily based on the solubilization of oily soil within the core of micelles, although this can play a minor role. wikipedia.org The principal mechanisms are:

Wetting: The surfactant solution first lowers the surface tension of the water, allowing it to better wet both the fabric surface and the soil.

Adsorption and IFT Reduction: The surfactant molecules adsorb at the oil-soil/water interface and the fabric/water interface. This lowers the interfacial tension between the oily soil and the water, reducing the energy required to dislodge the soil. researchgate.net

Modification of Contact Angle: By adsorbing onto the soil and the substrate, the surfactant alters the forces holding them together, making it easier to "roll up" and lift the oily dirt from the surface. wikipedia.org

Emulsification and Stabilization: Once the soil is lifted from the surface, the surfactant molecules encapsulate it, forming an emulsion of small oil droplets dispersed in the water. e3s-conferences.org The negatively charged surfaces of these emulsified droplets repel each other, preventing the soil from redepositing onto the fabric. This stabilization is a key part of the emulsification process.

In essence, the surfactant acts as a bridge between the oily soil and the water, facilitating the soil's removal and preventing its return to the surface.

Emulsifying Properties: Stability and Formation of Emulsions

This compound, often known by its trade name Triton X-200, is recognized as an effective emulsifier and stabilizer in a variety of formulations. google.com Its molecular structure, featuring both a hydrophobic octylphenol ethoxy portion and a hydrophilic sulfonate group, allows it to reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions.

Wetting and Spreading Dynamics on Solid Substrates

The ability of a liquid to wet a solid surface is crucial for many applications, and surfactants play a key role in modifying this property. This compound has been shown to increase the wettability of various surfaces. For example, it has been used to render hydrophobic polymeric fibers hydrophilic, which is beneficial in products that require fluid absorption. acs.org This is achieved by the surfactant molecules adsorbing at the solid-liquid interface, thereby lowering the contact angle of water on the surface.

In a study on the wetting of tooth surfaces, solutions containing Triton X-200 demonstrated a low contact angle, indicating good wetting properties. frontiersin.org The efficiency of a surfactant as a wetting agent is often related to its ability to lower the surface tension of the aqueous solution. While specific dynamic contact angle data for this compound on a range of solid substrates are limited, its use in applications requiring enhanced wetting points to its effectiveness in this regard. The general principle is that a lower contact angle signifies better wetting of a surface by a liquid. jrhessco.com

Molecular Interactions with Diverse Chemical Systems

The performance of a surfactant can be significantly influenced by its interactions with other components in a formulation, such as co-surfactants and polymers, as well as by the chemical environment, including pH and the presence of electrolytes.

The combination of different types of surfactants can lead to synergistic effects, where the performance of the mixture is greater than that of the individual components. For instance, a synergistic effect has been noted when sulfonated anionic surfactants, such as this compound, are combined with nonionic surfactants. google.com This can result in enhanced cleaning performance or emulsion stability.

The interaction of surfactants with polymers is also a critical aspect of formulation science. This compound has been used in formulations containing polymers like xanthan gum. scilit.comgoogleapis.com In emulsion polymerization, the interaction between the surfactant and the polymer being formed is fundamental to the stability and final properties of the latex. Studies have shown that using a combination of a polyelectrolyte like sodium polystyrene sulfonate with an anionic surfactant can lead to more stable latexes and higher polymerization rates compared to using the anionic surfactant alone, suggesting a synergistic interaction. epa.govresearchgate.net Conversely, some studies on the non-sulfonated analogue, Triton X-100, have indicated a lack of strong binding with nonionic polymers like polyvinyl pyrrolidone (PVP), suggesting that not all polymer-surfactant pairs will exhibit strong synergistic interactions. wpmucdn.com

The behavior of ionic surfactants in solution is highly dependent on the pH and the concentration of electrolytes (salts). For alkylaryl sulfonates, a class of surfactants to which this compound belongs, it has been observed that an increase in both temperature and salinity can lead to a reduction in the surface tension and the critical micelle concentration (CMC). mdpi.comnih.gov The CMC is the concentration at which surfactant molecules begin to form aggregates called micelles, and a lower CMC generally indicates a more efficient surfactant.

The interaction of surfactants with macromolecules, particularly proteins and biopolymers, is of great importance in various fields, including pharmaceuticals, cosmetics, and biotechnology. Anionic surfactants are known to bind to proteins, often through a combination of electrostatic and hydrophobic interactions. rsc.orgacs.orgnih.gov This interaction can lead to the formation of protein-surfactant complexes, and in some cases, can cause the protein to unfold or denature. capes.gov.br

The binding of surfactants to proteins is often studied by creating binding isotherms, which show the number of surfactant molecules bound per protein molecule as a function of the free surfactant concentration. mdpi.com While specific complexation studies for this compound with macromolecules like bovine serum albumin (BSA) are not detailed in the available literature, studies with similar anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS) provide a model for this type of interaction. These studies have shown that anionic surfactants can bind to specific sites on the protein, and at higher concentrations, can cooperatively bind, leading to significant conformational changes in the protein. rsc.orgacs.orgnih.gov this compound has been used in protocols for protein extraction, which implies an interaction that facilitates the solubilization of proteins from biological membranes. rsc.orgcardiff.ac.uknih.gov

Applications in Chemical Engineering and Materials Science Research

Chemical Enhanced Oil Recovery (EOR) Research

In the realm of petroleum engineering, recovering crude oil trapped in reservoirs after primary and secondary methods remains a significant challenge. Chemical Enhanced Oil Recovery (EOR) techniques are employed to mobilize this residual oil. researchgate.net Surfactants like sodium octylphenoxyethoxyethyl sulfonate are critical components in these tertiary recovery processes, primarily by reducing the interfacial tension (IFT) between oil and water and altering the wettability of the reservoir rock. researchgate.netnih.gov

Surfactant flooding is an EOR method where a solution containing surfactants is injected into the reservoir to displace trapped oil. dtu.dk The effectiveness of this process hinges on the formulation of the surfactant system. Anionic surfactants with sulfonate groups are among the most widely used for EOR applications in sandstone reservoirs. researchgate.net The goal is to create a formulation that achieves ultra-low interfacial tension (IFT) between the injected fluid and the reservoir crude oil, a condition necessary to mobilize residual oil droplets. researchgate.net

Research focuses on optimizing these formulations by adjusting surfactant concentration, salinity, and combining different types of surfactants. For instance, combining anionic surfactants like alkylbenzene sulfonates with non-ionic surfactants can yield ultra-low IFT at lower ionic strengths than with sodium chloride alone, which is advantageous for low-salinity surfactant flooding. researchgate.net The combination of a petroleum sulfonate with a nonionic-anionic surfactant (N,N-dihydroxyethylalkylamide carboxylate) has been shown to produce ultralow IFT values and good tolerance to salts and Ca2+, enhancing oil recovery after polymer flooding by as much as 17.49%. mdpi.com The performance of these formulations is often evaluated through core flooding experiments, where the surfactant solution is passed through a core sample of reservoir rock to measure the incremental oil recovery. nih.gov Studies have shown that properly formulated surfactant-polymer (SP) or alkaline-surfactant-polymer (ASP) floods can significantly increase the oil recovery factor. mdpi.com

Table 1: Enhanced Oil Recovery from Different Flooding Experiments

| Flooding Method | Reported Incremental Oil Recovery (% of Oil Initially in Place) | Reference |

|---|---|---|

| Low Salinity Nonionic Surfactant | 51% | elsevierpure.com |

| Low Salinity Carboxylate Anionic Surfactant | 61% | elsevierpure.com |

| Low Salinity Nonionic + Carboxylate Mix | 74% | elsevierpure.com |

| Polymer Flooding followed by SP Flooding | 14.62% (Total) | mdpi.com |

| Polymer Flooding followed by ASP Flooding | 17.49% (Total) | mdpi.com |

| Methyl Ester Sulfonate Flooding | Up to 10% (above water flooding) | nih.gov |

Wettability, the preference of a solid surface to be in contact with one fluid over another, is a critical factor in oil recovery. Many hydrocarbon reservoirs are initially oil-wet or mixed-wet, which hinders the displacement of oil by water. researchgate.net Surfactants can alter the wettability of reservoir rock from oil-wet to more water-wet, which improves the efficiency of waterflooding. researchgate.netresearchgate.net

The mechanism for wettability alteration by anionic surfactants involves their adsorption onto the rock surface. mdpi.com In carbonate reservoirs, which are often positively charged, anionic surfactants can adsorb onto the surface, neutralizing the charge and displacing adsorbed carboxylic acids from the crude oil. researchgate.netmdpi.com This process can shift the rock's preference towards water, facilitating oil detachment. researchgate.net For instance, studies on carbonate surfaces have shown that certain anionic sulfonate surfactants can change the wettability to an intermediate or water-wet condition, sometimes more effectively than cationic surfactants. researchgate.net The contact angle, a direct measure of wettability, can be significantly reduced; in one study, an Alkaline-Surfactant-Nano combination reduced the contact angle on a carbonate surface from 155.2° (oil-wet) to 23.7° (water-wet). researchgate.net

The formation of a microemulsion—a thermodynamically stable dispersion of oil and water—is fundamental to the success of surfactant flooding. researchgate.net These systems are crucial because the formation of a middle-phase (Winsor Type III) microemulsion, which coexists with both excess oil and water, corresponds to the condition of ultra-low IFT needed for efficient oil displacement. researchgate.net

The phase behavior of these systems is typically studied using ternary diagrams, which map the different phases (oil-in-water, water-in-oil, bicontinuous) as a function of the composition of oil, water, and surfactant. nist.gov The salinity of the brine has a profound effect on the phase behavior. As salinity increases, an anionic surfactant system typically transitions from a Winsor Type I (oil-in-water microemulsion with excess oil) to a Type III, and finally to a Winsor Type II (water-in-oil microemulsion with excess water). researchgate.net The salinity at which the Type III microemulsion forms is known as the optimal salinity. Research aims to find surfactant formulations that exhibit a stable Type III microemulsion under specific reservoir conditions of temperature and brine composition. scirp.orgdntb.gov.ua The polydispersity, or the variation in molecular weight and structure within a commercial surfactant, can also significantly influence phase behavior. arxiv.org

Applications in Industrial Chemical Formulations

Alkylphenol ethoxylate sulfonates are versatile surfactants used in a variety of industrial formulations due to their excellent emulsifying, wetting, and dispersing properties. Their ability to function effectively in hard water and high-electrolyte conditions makes them suitable for demanding applications. stobec.comsancolo.com

In the textile and leather industries, surfactants are essential for processes such as scouring, dyeing, and finishing. Anionic alkylphenol ethoxylates are used as wetting agents, emulsifiers, and dispersants. sancolo.com Their function is to ensure uniform application of dyes and finishing agents by reducing surface tension and allowing chemicals to penetrate the fibers or hides evenly. They also aid in cleaning and removing impurities from the raw materials. sancolo.com

This compound and related compounds are effective components in advanced cleaning and detergent products. stobec.comvenus-goa.com As anionic surfactants, they provide excellent detergency and produce stable foam. stobec.com They are used in both household and industrial cleaners to emulsify and remove oily and greasy soils. Their stability in hard water and to electrolytes makes them particularly valuable for formulations that must perform under a wide range of water conditions. stobec.comsancolo.com Non-ionic precursors like Triton™ X-100 are also common detergent components used to lyse cells for protein extraction in laboratory settings and are ingredients in some vaccines. wikipedia.orgyoutube.com

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Triton™ X-100 |

| Triton™ X-200 |

| Alkylbenzene sulfonate |

| N,N-dihydroxyethylalkylamide carboxylate |

| Methyl Ester Sulfonate |

| Sodium Chloride |

| Calcium (ions) |

| Cationic Surfactants |

| Petroleum Sulfonate |

Incorporation into Polymeric Materials and Coatings

This compound, also known by trade names such as Triton X-200, serves as a crucial component in the synthesis of various polymers and coatings, primarily through emulsion polymerization. cmu.eduresearchgate.net Its effectiveness stems from its molecular structure, which combines a hydrophobic octylphenol (B599344) group with a hydrophilic chain of ethoxy groups and a terminal sulfonate group. This amphiphilic nature allows it to act as an emulsifier, facilitating the polymerization of water-insoluble monomers in an aqueous medium. nih.gov

In emulsion polymerization, the surfactant plays a dual role: it aids in the formation of micelles, which are the primary sites for particle nucleation, and it provides colloidal stability to the newly formed polymer particles, preventing their agglomeration. cmu.edu Anionic surfactants like this compound are particularly effective in stabilizing small polymer particles through electrostatic repulsion. google.com The concentration and type of surfactant are critical parameters that influence the final characteristics of the latex, including particle size, particle size distribution, and viscosity. researchgate.net

Research has shown that surfactants from the octylphenol ethoxylate family are key ingredients in emulsifier packages for creating latex polymers. cmu.edu For instance, they are utilized in the emulsion polymerization of vinyl acetate (B1210297) copolymers, where they act as both an emulsifier and a particle size controlling agent, ultimately enhancing the stability of the emulsion system. vulcanchem.com The selection of the surfactant system is vital for achieving desired polymer properties such as stability, gloss, and water resistance. nih.gov While nonionic surfactants can also be used, anionic surfactants are often preferred for their ability to generate smaller particle sizes. google.com

The general impact of ethoxylation on the properties of related sulfonated compounds has been studied. An interesting trend is that for 4-tertiaryoctylphenoxyethylsulfonates, an increase in the number of ethoxy groups leads to an increased retention time in HPLC analysis, suggesting an increase in hydrophobicity. vulcanchem.com This is contrary to the behavior of their alcohol counterparts.

Table 1: Effect of Ethoxylation on HPLC Retention Time for 4-tertiaryoctylphenoxyethylsulfonates vulcanchem.com

| Number of Ethoxy Groups | Approximate Retention Time (minutes) |

|---|---|

| 1 | ~2.0 |

| 4 | ~2.5 |

| 8 | ~3.0 |

| 12 | ~3.5 |

| 17 | ~4.0 |

Data is approximated from graphical representations in the cited source.

Research in Dispersion and Stabilization of Particulate Systems

The ability of this compound to function as a dispersing and stabilizing agent is fundamental to its application in materials science, particularly in the formulation of coatings and inks containing pigments and fillers. cmu.edu The process of creating a stable dispersion involves three key steps: wetting of the solid particles, deagglomeration of particle clusters, and stabilization of the separated particles to prevent them from reagglomerating. researchgate.net

As a surfactant, this compound reduces the interfacial tension between the solid pigment particles and the liquid medium, which promotes efficient wetting and deagglomeration. researchgate.net Following the mechanical breakdown of agglomerates, the surfactant molecules adsorb onto the surface of the individual pigment particles. The charged sulfonate head groups create a repulsive electrostatic barrier between the particles, preventing them from flocculating and settling out of the suspension. researchgate.net This electrostatic stabilization is a common mechanism employed in water-based systems. researchgate.net

The family of octylphenol ethoxylates, to which this sulfonate belongs, is recognized for its utility in pigment wetting and stabilization within coatings. cmu.edu While specific research detailing the performance of this compound is not extensively documented in publicly available literature, the general principles of anionic surfactant action provide a strong theoretical basis for its function. For instance, in the dispersion of titanium dioxide (TiO2) pigments, which are widely used to provide whiteness and opacity to coatings, effective dispersing agents are crucial for achieving optimal optical properties and formulation stability.

The adsorption characteristics of related compounds on mineral surfaces have been investigated. For example, the adsorption of this compound on alumina (B75360) has been shown to follow an S-shaped isotherm, which is indicative of hemimicelle formation. vulcanchem.com This suggests a cooperative adsorption process where the surfactant molecules begin to aggregate at the solid-liquid interface.

Table 2: General Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| Appearance | Can present as a liquid, paste, or solid dispersion. | vulcanchem.com |

| Odor | Faint, characteristic odor. | vulcanchem.com |

| Solubility | Soluble in water. | vulcanchem.com |

| Stability | Stable in alkaline, weak acid, and hard water conditions. It is unstable in strong acids. | vulcanchem.com |

| Molecular Formula | C18H30NaO5S (for a specific ethoxy chain length) | uni.lu |

| Predicted XlogP | 4.0 | uni.lu |

Theoretical and Computational Chemistry Studies of Sodium Octylphenoxyethoxyethyl Sulfonate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and interactions of surfactant molecules. These computational techniques operate at various levels of theory and resolution to predict macroscopic properties from first principles.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to understand the electronic structure and reactivity of surfactant molecules. These methods provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular conformations.

For a molecule like Sodium octylphenoxyethoxyethyl sulfonate, quantum calculations can elucidate the partial charges on each atom, identifying the hydrophilic (water-attracting) and hydrophobic (water-repelling) regions with high precision. The negatively charged sulfonate group and the ether linkages in the ethoxyethyl chain contribute to the hydrophilic character, while the octylphenoxy group constitutes the hydrophobic tail.

Key parameters obtained from quantum chemical calculations include:

Electron Density Distribution: Maps the probability of finding an electron at a particular point in space, highlighting the polar and nonpolar regions of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting the chemical reactivity of the molecule. The HOMO-LUMO gap provides an indication of the molecule's stability.

Electrostatic Potential Maps: Visualize the electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

These calculations are fundamental for understanding how the surfactant molecule interacts with itself, with solvent molecules (water), and with other species at interfaces.

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations provide a dynamic view of surfactant behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing complex processes like interfacial adsorption and micelle formation. ifpenergiesnouvelles.frbohrium.comacs.org

In the context of this compound, MD simulations can model its behavior at an oil-water or air-water interface. acs.org These simulations show how individual surfactant molecules orient themselves at the interface, with the hydrophilic sulfonate headgroup immersed in the aqueous phase and the hydrophobic octylphenoxy tail extending into the non-aqueous phase or air. acs.orgmdpi.com This alignment is responsible for the reduction of interfacial tension, a key characteristic of surfactants. bohrium.com

MD simulations are also instrumental in studying the self-assembly of surfactants into micelles. ifpenergiesnouvelles.frbohrium.com Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers spontaneously aggregate to form spherical or cylindrical structures called micelles. ifpenergiesnouvelles.frbohrium.com Simulations can predict the CMC, the average number of surfactant molecules in a micelle (aggregation number), and the shape and size distribution of these aggregates. ifpenergiesnouvelles.fr The synergistic effects in mixtures of anionic and nonionic surfactants can also be investigated using these methods. nih.govacs.org

Table 1: Typical Parameters from Molecular Dynamics Simulations of Anionic Surfactants

| Parameter | Description | Typical Values for Anionic Surfactants |

| Interfacial Tension (IFT) | The force per unit length existing at the interface between two immiscible liquid phases. | Decreases with increasing surfactant concentration below the CMC. bohrium.com |

| Area per Surfactant Molecule | The average area occupied by a single surfactant molecule at the interface. | Varies depending on the packing density at the interface. |

| Aggregation Number | The average number of surfactant molecules in a single micelle. | Can range from tens to hundreds of molecules. |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | Highly dependent on the molecular structure of the surfactant. |

This table presents typical parameters and trends observed in MD simulations of anionic surfactants, as specific data for this compound is not available.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of atoms, molecules, and solids. chemrxiv.org DFT is particularly popular due to its favorable balance between accuracy and computational cost, making it suitable for studying larger molecules like surfactants.

For this compound, DFT can be used to calculate a wide range of molecular properties with high accuracy. These properties can then serve as descriptors in the development of predictive models like Quantitative Structure-Activity Relationships (QSAR).

Key molecular properties calculated using DFT include:

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles of the most stable molecular conformation.

Vibrational Frequencies: Corresponding to the infrared and Raman spectra of the molecule, which can be used for its identification and characterization.

Polarizability: A measure of how easily the electron cloud of the molecule can be distorted by an external electric field.

These DFT-derived properties provide a detailed and accurate description of the intrinsic characteristics of the surfactant molecule, which are essential for understanding its behavior in solution and at interfaces. chemrxiv.org

Development of Predictive Models

Predictive models are computational tools that correlate the chemical structure of a molecule with its physical, chemical, or biological activity. These models are invaluable for screening large numbers of candidate molecules and for designing new surfactants with desired properties, thereby reducing the need for extensive experimental work.

Quantitative Structure-Activity Relationships (QSAR) for Surfactant Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the variation in a property of a series of compounds to the variation in their molecular descriptors. researchgate.netrsc.orgresearchgate.netamazonaws.com In the context of surfactants, QSAR models are widely used to predict properties such as the critical micelle concentration (CMC). chemrxiv.orgresearchgate.net

The development of a QSAR model involves several steps:

Data Collection: A dataset of surfactants with experimentally determined CMC values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each surfactant in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). chemrxiv.org

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the CMC. researchgate.netamazonaws.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a surfactant like this compound, a QSAR model could predict its CMC based on descriptors that quantify the size of its hydrophobic tail, the nature of its hydrophilic headgroup, and the presence of the ethoxyethyl linker. Modern approaches also utilize Graph Neural Networks for more accurate predictions across different surfactant classes. arxiv.orgarxiv.orgacs.org

Computational Prediction of Micellization and Interfacial Behavior

Beyond QSAR, other computational methods can directly predict micellization and interfacial behavior. Coarse-grained (CG) simulations, a type of molecular dynamics where groups of atoms are represented as single "beads," allow for the study of larger systems and longer timescales than all-atom MD. bohrium.com This makes CG simulations particularly well-suited for investigating the entire process of micelle formation and the complex structures that can form at higher surfactant concentrations. bohrium.com

These simulations can provide a detailed picture of the morphology of surfactant aggregates, which can range from spherical and rod-like micelles to more complex structures like worm-like micelles and lamellar phases. bohrium.com They can also be used to predict the phase behavior of surfactant-oil-water systems, which is crucial for applications such as enhanced oil recovery and the formulation of microemulsions. acs.org

The combination of different computational approaches, from quantum mechanics to coarse-grained simulations, provides a multi-scale understanding of surfactant behavior. ifpenergiesnouvelles.fr While specific studies on this compound are needed, the application of these established computational methodologies holds the key to unlocking a detailed molecular-level understanding of its properties and function.

In Silico Exploration of Synthesis Pathways and Reaction Mechanisms

The synthesis of this compound is a multi-step process that, while industrially established, lacks specific and detailed public-domain studies using theoretical and computational chemistry. However, in silico modeling of analogous reactions provides significant insight into the plausible mechanisms and energetics governing its formation. The synthesis can be conceptually divided into two primary stages: the ethoxylation of octylphenol (B599344) and the subsequent sulfonation of the resulting alcohol ethoxylate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the reaction coordinates, transition states, and thermodynamics of these reaction types.

Ethoxylation of Octylphenol

The first stage involves the reaction of octylphenol with ethylene (B1197577) oxide to form an octylphenol ethoxylate. This process typically proceeds via an anionic or cationic mechanism, depending on the catalyst used. Computational studies on the ethoxylation of similar phenolic compounds can elucidate the likely pathways.

Base-Catalyzed Mechanism: In the presence of a base (e.g., NaOH, KOH), the phenol (B47542) is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the ethylene oxide ring in a classic SN2 reaction, opening the ring and forming an ethoxylated alcohol. The resulting alkoxide can then react with another molecule of ethylene oxide, propagating the chain. Computational models of this process focus on calculating the activation energy for the ring-opening step. Theoretical studies on model systems indicate that the energy barrier for the phenoxide attack on ethylene oxide is a critical parameter determining the reaction rate.

Acid-Catalyzed Mechanism: In an acidic environment, the oxygen atom of the ethylene oxide ring is protonated, which significantly activates the ring towards nucleophilic attack by the hydroxyl group of the phenol. DFT calculations for similar systems help in mapping the potential energy surface for this reaction, identifying the protonated ethylene oxide intermediate and the transition state for the subsequent nucleophilic attack.

The distribution of ethoxy chain lengt

Environmental Chemistry and Ecotoxicological Research

Environmental Occurrence and Distribution Studies

The presence of APEs and their metabolites in the environment is a direct consequence of their use in various industrial and household products, leading to their release into wastewater streams. periodicodimineralogia.it

APEs and their degradation products, primarily octylphenol (B599344) (OP) and nonylphenol (NP), are frequently detected in aquatic environments. umweltprobenbank.denih.gov Wastewater treatment plants (WWTPs) are a major source of these compounds in surface waters. nih.gov